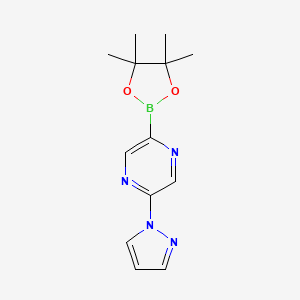

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Beschreibung

This compound features a pyrazine core substituted at position 2 with a 1H-pyrazole moiety and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This structural combination makes the compound valuable in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., in conjugated polymers) .

Eigenschaften

CAS-Nummer |

1312942-18-9 |

|---|---|

Molekularformel |

C13H17BN4O2 |

Molekulargewicht |

272.11 g/mol |

IUPAC-Name |

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-16-11(9-15-10)18-7-5-6-17-18/h5-9H,1-4H3 |

InChI-Schlüssel |

ZYTJEGXHUZJNPO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may include bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine-2-carboxylic acid, while substitution reactions could produce a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole and Boronic Ester Moieties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase boronic ester reactivity in cross-couplings .

Biologische Aktivität

The compound 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine (often referred to as Pyrazole-Boronic Acid derivative) is a novel organic compound that has attracted interest due to its potential biological applications. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H18BN3O2

- Molecular Weight : 271.12 g/mol

- CAS Number : 1350918-90-9

The compound features a pyrazole ring fused with a boron-containing dioxaborolane moiety, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets:

- Inhibition of Kinases : The pyrazole scaffold has been associated with the inhibition of several kinases. For instance, studies have shown that related pyrazole compounds can inhibit CSNK2A1 (casein kinase 2) activity, which is implicated in various cancers and viral infections .

- Antiviral Properties : Compounds with similar structures have demonstrated antiviral activity against β-coronaviruses by targeting host cell pathways. This suggests that our compound may also exhibit similar properties .

- Metabolic Stability : The introduction of boron into the structure enhances metabolic stability compared to traditional organic compounds. This stability is crucial for maintaining effective drug levels in vivo .

Biological Activity Data

A comprehensive overview of the biological activity is presented in the following table:

Case Studies

Several case studies have investigated the biological implications of pyrazole derivatives:

- Study on CSNK2 Inhibition :

- Antiviral Testing :

- Structural Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.